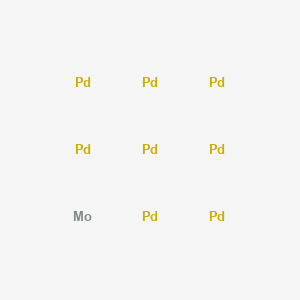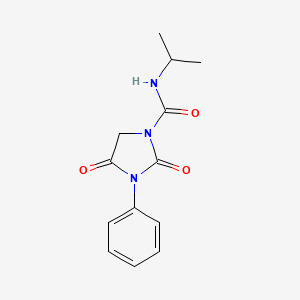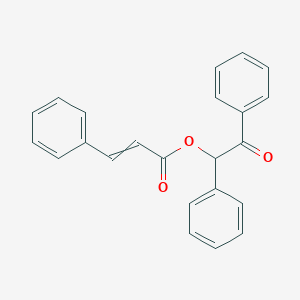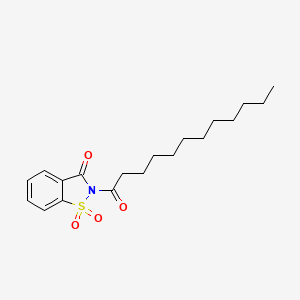
Molybdenum;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum;palladium is a compound that combines the unique properties of molybdenum and palladium. Molybdenum is a transition metal known for its high melting point and strength, while palladium is a precious metal renowned for its catalytic properties. Together, they form a compound that has significant applications in various fields, including catalysis, electronics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reaction of molybdenum and palladium salts under controlled conditions. One common method is the photochemical activation of molybdenum hexacarbonyl in the presence of palladium nitrate. This process involves dissolving molybdenum hexacarbonyl in hexane and then activating it photochemically to incorporate palladium .
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy and electron-beam or vacuum-arc melting techniques. These methods enhance the mechanical properties of the final product by improving the microstructure of the powder .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both metals can be reduced from their oxides to their elemental forms.
Substitution: Palladium can undergo substitution reactions, forming complexes with organic ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like hydrazine.
Substitution: Organic ligands such as triphenylphosphine.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Elemental molybdenum and palladium.
Substitution: Palladium complexes with organic ligands.
Wissenschaftliche Forschungsanwendungen
Molybdenum;palladium compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of molybdenum;palladium compounds involves their ability to undergo redox reactions. Molybdenum can switch between different oxidation states, facilitating electron transfer processes. Palladium, on the other hand, can form complexes with organic molecules, enabling catalytic reactions. Together, they can catalyze a variety of chemical transformations by providing active sites for reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum disulfide (MoS₂): Known for its high carrier mobility and use in electronics.
Palladium chloride (PdCl₂): Commonly used in catalysis and organic synthesis.
Tungsten (W): Similar to molybdenum in terms of high melting point and strength.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high mechanical strength and excellent catalytic activity. This makes them highly versatile and valuable in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
111520-07-1 |
|---|---|
Molekularformel |
MoPd8 |
Molekulargewicht |
947.3 g/mol |
IUPAC-Name |
molybdenum;palladium |
InChI |
InChI=1S/Mo.8Pd |
InChI-Schlüssel |
SVBBOGZEEIXLLL-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)


![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)


![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
